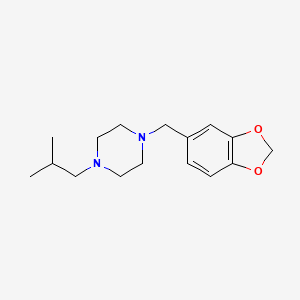

1-Isobutyl-4-piperonylpiperazine

Description

1-Isobutyl-4-piperonylpiperazine (CAS: 1121613-71-5) is a piperazine derivative with an isobutyl group at the 1-position and a piperonyl group (3,4-methylenedioxybenzyl) at the 4-position of the piperazine ring . Its molecular formula is C₁₄H₂₂N₂, and it has a molecular weight of 218.34 g/mol. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating receptor interactions, particularly in the central nervous system (CNS).

Properties

CAS No. |

55436-38-9 |

|---|---|

Molecular Formula |

C16H24N2O2 |

Molecular Weight |

276.37 g/mol |

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methylpropyl)piperazine |

InChI |

InChI=1S/C16H24N2O2/c1-13(2)10-17-5-7-18(8-6-17)11-14-3-4-15-16(9-14)20-12-19-15/h3-4,9,13H,5-8,10-12H2,1-2H3 |

InChI Key |

VWJJZYQGOKGMAT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 1-Isobutyl-4-piperonylpiperazine, can be achieved through various methods. One practical method involves the use of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions . Another approach includes the use of a palladium-catalyzed cyclization reaction for the modular synthesis of highly substituted piperazines .

Industrial Production Methods: Industrial production of piperazine derivatives often involves the use of readily available reactants and operational simplicity. For example, a visible-light-promoted decarboxylative annulation protocol can be employed to produce piperazines under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-4-piperonylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in these reactions include diisobutylaluminium hydride (DIBAL-H) for reduction reactions and boron reagents for Suzuki–Miyaura coupling . The conditions for these reactions are typically mild and environmentally friendly.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions with DIBAL-H can yield aldehydes, while Suzuki–Miyaura coupling can produce various substituted piperazines .

Scientific Research Applications

Chemical Properties and Structure

1-Isobutyl-4-piperonylpiperazine has the molecular formula and features a piperazine ring substituted with isobutyl and piperonyl groups. Its structure allows for diverse interactions within biological systems, making it a candidate for various applications.

Pharmaceutical Applications

1. Drug Development

- Intermediate in Synthesis : this compound serves as an intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects against various diseases, including cancer and inflammatory conditions .

- Anti-inflammatory Effects : Research indicates that this compound can inhibit lipopolysaccharide-induced production of nitric oxide in macrophage cells, suggesting its potential utility in anti-inflammatory therapies.

Neurobiological Studies

2. Neuroprotective Effects

- MDMA-Induced Neurotoxicity : Studies have shown that this compound can attenuate neurotoxicity caused by 3,4-methylenedioxymethamphetamine (MDMA). In animal models, co-administration significantly reduced serotonergic parameter reductions in rat brains affected by MDMA, indicating its potential role in neuroprotection .

Organic Synthesis

3. Building Block for Complex Molecules

- Organic Synthesis Applications : The compound is utilized as a building block in the synthesis of complex organic molecules, facilitating the development of new chemical entities with desired biological activities .

Case Studies

Mechanism of Action

The mechanism of action of 1-Isobutyl-4-piperonylpiperazine involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to interact with olfactory systems and ionotropic receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

Piperazine derivatives are distinguished by substituents on the piperazine ring, which influence electronic, steric, and pharmacokinetic properties. Below is a detailed comparison of 1-Isobutyl-4-piperonylpiperazine with key analogs:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Electronic Effects

- Piperonyl Group : The methylenedioxy group in This compound is electron-rich, enhancing aromatic π-π interactions with receptors. This contrasts with electron-withdrawing groups (e.g., nitro in , chloro in , trifluoromethyl in ), which reduce electron density and may alter binding affinities .

Steric Effects

- Isobutyl vs. Bulky Groups : The isobutyl substituent provides moderate steric bulk, balancing receptor accessibility and metabolic stability. Bulkier groups (e.g., benzhydryl in or benzylpiperidine in ) may hinder binding to compact active sites .

Solubility and Pharmacokinetics

- Polar Groups : Compounds with polar substituents (e.g., hydroxyl in , sulfonyl in ) exhibit higher aqueous solubility but reduced blood-brain barrier penetration compared to lipophilic groups (isobutyl, piperonyl) in the target compound .

Biological Activity

1-Isobutyl-4-piperonylpiperazine (IBPP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of IBPP, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 55436-38-9

- Molecular Formula : C16H24N2O2

- Molecular Weight : 276.38 g/mol

IBPP is believed to exert its biological effects through multiple mechanisms, primarily involving modulation of neurotransmitter systems. It has been shown to interact with serotonin and dopamine receptors, which are crucial in regulating mood, cognition, and behavior. The compound's piperazine moiety is significant for enhancing solubility and bioavailability, thus facilitating its interaction with biological targets.

Neuroprotective Effects

Research indicates that IBPP may possess neuroprotective properties. A study demonstrated that it could attenuate neurotoxicity induced by 3,4-methylenedioxymethamphetamine (MDMA) in rat models. The compound reduced serotonergic parameter reductions in the cerebral cortex, suggesting a protective effect against neurodegeneration associated with MDMA exposure .

Anti-inflammatory Properties

IBPP has also been investigated for its anti-inflammatory activities. A hybrid compound derived from caffeic acid and 1-piperonylpiperazine showed potent inhibition of lipopolysaccharide (LPS)-induced nitric oxide production in RAW264.7 macrophage cells. This suggests that IBPP could be beneficial in treating inflammatory conditions by modulating immune responses .

Antitumor Activity

In a series of studies focusing on piperazine derivatives, compounds similar to IBPP exhibited significant antitumor activity. For instance, piperazine-substituted derivatives demonstrated potent cytotoxic effects against various cancer cell lines, highlighting the potential of IBPP as a candidate for cancer therapy .

Case Study 1: Neurotoxicity Mitigation

A study involving rats treated with MDMA showed that co-administration of IBPP significantly mitigated the neurotoxic effects typically observed with MDMA exposure. The results indicated a marked reduction in serotonin depletion and improved behavioral outcomes compared to control groups .

Case Study 2: Inflammation Reduction

In vitro experiments revealed that IBPP could effectively inhibit the production of pro-inflammatory cytokines in macrophages activated by LPS. This finding positions IBPP as a promising candidate for further development into anti-inflammatory therapeutics .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.